Core Chemical and Physical Properties
Core Chemical and Physical Properties
An In-depth Technical Guide to the Chemical Properties of 2-Nitro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Nitro-2-butene, including its physicochemical characteristics, reactivity, synthesis, and safety considerations. The information is curated for professionals in chemical research and drug development.
2-Nitro-2-butene is a nitroalkene compound with the chemical formula C₄H₇NO₂. It is characterized by a nitro functional group attached to the second carbon of a butene backbone. This structure imparts distinct reactivity and physical properties to the molecule.
Data Presentation: Physicochemical Properties
The quantitative physicochemical properties of 2-Nitro-2-butene are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (E)-2-nitrobut-2-ene | [1] |
| CAS Number | 4812-23-1; 27748-48-7 | [1] |
| Molecular Formula | C₄H₇NO₂ | [1][2] |
| Molecular Weight | 101.10 g/mol | [1][2] |
| Exact Mass | 101.047678466 Da | [1][2] |
| Density | 1.003 g/cm³ | |
| Boiling Point | 145.6 °C at 760 mmHg | |
| Flash Point | 45.8 °C | |
| Vapor Pressure | 6.07 mmHg at 25°C | |
| Octanol/Water Partition Coefficient (XLogP3) | 1.3 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Complexity | 101 | [1][2] |
| Canonical SMILES | CC=C(C)--INVALID-LINK--[O-] | [3] |
| Isomeric SMILES | C/C=C(\C)/--INVALID-LINK--[O-] | [4] |
| InChIKey | DAHZYRVPEHDLPG-ONEGZZNKSA-N | [3] |
Reactivity and Stability
The reactivity of 2-Nitro-2-butene is largely dictated by the electron-withdrawing nature of the nitro group conjugated with the carbon-carbon double bond.
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Stability : The compound is stable under controlled conditions. However, it can undergo thermal decomposition at elevated temperatures, releasing toxic nitrogen oxides (NOₓ).[3]
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Polymerization : Like many nitroolefins, 2-Nitro-2-butene has a tendency to polymerize, particularly in the presence of alkali.[5]
-
Nitration : Treatment with 70% nitric acid at 40°C can yield 2,2,3-trinitrobutane.[3]
-
Reduction : The nitro group can be reduced to form amines, a common transformation for nitro compounds.[3]
-
Oxidation : The nitro group can be further oxidized under specific conditions.[3]
-
Substitution : The nitro group may be substituted with other functional groups, making it a versatile intermediate in organic synthesis.[3]
Experimental Protocols
Synthesis of 2-Nitro-2-butene
A common method for the preparation of 2-Nitro-2-butene involves the dehydration of a nitro alcohol precursor. The following protocol is adapted from a procedure for synthesizing similar nitroalkenes and is reported to produce 2-Nitro-2-butene in approximately 60% yield.[5]
Reaction: Dehydration of 2-nitro-1-butanol using phthalic anhydride.
Materials:
-
2-nitro-1-butanol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
-
Standard distillation glassware (round-bottomed flask, Vigreux column, stillhead, condenser, receiving flask)
-
Oil bath
-
Magnetic stirrer
-
Vacuum source (e.g., water aspirator)
Procedure:
-
Charging the Flask: A 250 mL one-necked, round-bottomed flask is charged with 0.65 mol of phthalic anhydride and 0.50 mol of 2-nitro-1-butanol.[5]
-
Apparatus Setup: The flask is equipped with a magnetic stirring bar, a 10-cm vacuum-insulated Vigreux column, a stillhead with a thermometer, a condenser, and a receiving flask. The system is connected to a water aspirator.[5]
-
Initial Heating: The reaction vessel is placed in an oil bath and evacuated to approximately 110 mm Hg. The bath temperature is raised to 150°C and maintained for 30 minutes until the phthalic anhydride melts, forming a homogeneous solution.[5]
-
Distillation: The receiving flask is cooled in an ice bath. The oil bath temperature is then raised to 180-185°C. The product, 2-Nitro-2-butene, co-distills with water at a boiling point of 50–65°C (at 110 mm Hg). Distillation is continued until it ceases (approximately 1 hour).[5]
-
Work-up: The distillate is transferred to a separatory funnel. The lower organic layer is separated from the aqueous layer and dried over anhydrous magnesium sulfate.[5]
-
Purification: The crude product is purified by redistillation under reduced pressure to yield pure 2-Nitro-2-butene.[5]
Logical Workflow for Synthesis
The synthesis protocol can be visualized as a logical workflow.
Caption: Workflow for the synthesis of 2-Nitro-2-butene.
Biological Activity and Drug Development Relevance
While specific signaling pathways for 2-Nitro-2-butene are not extensively documented in publicly available literature, the broader class of nitro compounds is of significant interest in drug development.
-
Pharmacophore and Toxicophore : The nitro group (NO₂) is a well-known pharmacophore found in a wide range of bioactive molecules, including antineoplastic, antibiotic, and antiparasitic agents.[6][7] It can also act as a toxicophore.[6][7]
-
Mechanism of Action : The biological activity of many nitro compounds is linked to redox reactions.[6] In biological systems, the nitro group can undergo enzymatic reduction to form nitro radical anions or other reactive intermediates like nitroso and hydroxylamine species.[8] These intermediates can interact with cellular biomolecules, leading to cytotoxic effects, which is a mechanism exploited in antimicrobial and anticancer drugs.[6][8]
-
Antimicrobial Potential : Many nitro-containing molecules exhibit potent antimicrobial activity.[7] For example, nitrofurans and 2-nitroimidazoles are classes of antibacterial drugs.[8] The electron-withdrawing properties of the nitro group can enhance interactions with biological targets, such as enzymes, leading to their inhibition.[7]
Given these general properties, 2-Nitro-2-butene could be investigated as a scaffold or intermediate for the synthesis of new therapeutic agents, particularly in the antimicrobial space. However, its potential toxicity would require careful evaluation.
General Signaling Pathway for Nitro Compound Bioactivation
The diagram below illustrates a generalized pathway for the metabolic activation of nitro compounds, which is central to their biological effect.
Caption: Bioactivation pathway of nitro compounds.
Safety and Handling
Proper handling of 2-Nitro-2-butene is crucial due to its potential hazards.
-
Personal Protective Equipment (PPE) : Use of personal protective equipment is mandatory. This includes wearing chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant clothing.
-
Ventilation : All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
-
Ignition Sources : 2-Nitro-2-butene is flammable. All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the work area. Use spark-proof tools and take precautionary measures against static discharge.
-
Accidental Release : In case of a spill, evacuate personnel to a safe area. Prevent the chemical from entering drains. Collect the spillage using an inert absorbent material and place it in suitable, closed containers for disposal.
-
First Aid :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage : Store in tightly closed containers in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
References
- 1. 2-Butene, 2-nitro-, (2E)- | C4H7NO2 | CID 5364398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitro-but-2-ene | C4H7NO2 | CID 20951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitro-2-butene | 4812-23-1 | Benchchem [benchchem.com]
- 4. PubChemLite - 2-butene, 2-nitro-, (2e)- (C4H7NO2) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 8. mdpi.com [mdpi.com]
